H-Arg(Pmc)-OtBu (free base)
Description
BenchChem offers high-quality H-Arg(Pmc)-OtBu (free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg(Pmc)-OtBu (free base) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVRFAJTNFQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biotinylated Affinity Probes:biotinylated Peptides Are Widely Used for Their Ability to Bind with Extremely High Affinity to Avidin and Streptavidin, Enabling the Purification and Detection of Target Molecules.sigmaaldrich Jp.comthe Synthesis of Biotinylated Peptides Where Arginine is Crucial for Target Recognition Requires Robust Protection of the Guanidino Group. the Use of Fmoc Arg Pmc Oh Allows for the Peptide to Be Assembled, After Which a Biotin Tag Can Be Attached, Often at the N Terminus or on the Side Chain of Another Amino Acid Like Lysine. the Final Acidic Cleavage Yields the Desired High Purity Biotinylated Probe Ready for Use in Affinity Chromatography or Immunoassays.
Below is a table summarizing examples of chemical biology probes whose synthesis relies on the principles of Pmc-protected arginine.
| Probe Type | Example Structure/Sequence | Key Building Block | Application |
| Cell-Penetrating Peptide (CPP) | Cyclic Peptide: [WR]₅ | Fmoc-Arg(Pbf)-OH | Protein/Drug Delivery |
| Fluorogenic Protease Substrate | (Quencher)-Peptide-Arg-Peptide-(Fluorophore) | Fmoc-Arg(Pmc)-OH | Enzyme Kinetics/Specificity Studies |
| Biotinylated Affinity Probe | Biotin-(Linker)-Peptide-Arg-Peptide | Fmoc-Arg(Pmc)-OH | Affinity Purification/Immunoassays |
Integration of H Arg Pmc Otbu in Peptide Synthesis Strategies
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. biosynth.com The use of H-Arg(Pmc)-OtBu in this context is primarily associated with the Fmoc/tBu strategy.
Utilization within the Fmoc/tBu Strategy in SPPS
The Fmoc/tBu strategy is a widely adopted method in SPPS, favored for its milder deprotection conditions compared to the Boc/Bzl strategy. slideshare.netrsc.org This approach relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of amino acid side chains and the C-terminus. slideshare.net
The Pmc protecting group on the arginine side chain is designed to be compatible with this strategy. Its acid lability is comparable to that of tBu-based protecting groups, allowing for its simultaneous removal with other side-chain protecting groups and cleavage of the peptide from the resin in a single step using trifluoroacetic acid (TFA). peptide.com This streamlined deprotection is a key advantage of using Pmc-protected arginine derivatives. peptide.com The Pmc group is noted to be slightly less acid-labile than the related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. peptide.comnih.gov The order of increasing acid lability for common arginine side-chain protecting groups is generally considered to be Tos < Mts < Mtr < Pmc < Pbf. peptide.com
Investigation of Coupling Reagents and Conditions for H-Arg(Pmc)-OtBu Incorporation
The incorporation of any amino acid into a growing peptide chain is a critical step, and the choice of coupling reagents and conditions can significantly impact the efficiency and purity of the final peptide. For arginine derivatives, a common side reaction during coupling is the formation of a δ-lactam, which consumes the activated amino acid and can lead to deletion sequences in the final peptide. nih.gov
Common coupling reagents used in SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or uronium salts, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. nih.govgoogle.com Research has focused on optimizing these conditions to maximize coupling efficiency while minimizing side reactions. For instance, studies have explored the use of in situ activation methods and elevated temperatures to improve the performance of protected arginine derivatives. novartis.comcsic.es One study proposed a strategy for incorporating Fmoc-Arg(Pbf)-OH at 45°C using a minimal excess of reagents, highlighting the importance of temperature in overcoming the viscosity of alternative solvents like N-butylpyrrolidinone (NBP) and accelerating the coupling reaction. novartis.comcsic.es While this study focused on the Pbf-protected analogue, the principles are relevant to the similarly structured Pmc group.
Table 1: Common Coupling Reagents in SPPS
| Reagent Class | Examples | Additives |
| Carbodiimides | DIC, DCC | HOBt, OxymaPure |
| Phosphonium Salts | PyBOP, PyAOP | |
| Uronium/Aminium Salts | HBTU, HATU | HOAt, DIEA |
This table is for illustrative purposes and is not exhaustive.
Strategic Selection and Optimization of Solid Supports (Resins) for H-Arg(Pmc)-OtBu Peptides
The choice of solid support, or resin, is fundamental to the success of SPPS. biosynth.com The resin must be chemically inert to the synthesis conditions, have good swelling properties in the solvents used, and allow for efficient cleavage of the final peptide. nih.gov For the synthesis of peptide acids using the Fmoc/tBu strategy, Wang resin is a standard choice. rapp-polymere.comiris-biotech.de This resin has a p-alkoxybenzyl alcohol linker that is labile to TFA, allowing the peptide to be cleaved as a carboxylic acid. rapp-polymere.com
Table 2: Common Resins for Fmoc SPPS
| Resin Name | Linker Type | Cleavage Product | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | Peptide acid | Standard for peptide acids, cleaved with strong acid (e.g., 50-95% TFA). rapp-polymere.comiris-biotech.de |
| 2-Chlorotrityl Resin | 2-Chlorotrityl | Protected peptide acid | Very acid-sensitive, allows for mild cleavage to yield protected fragments. sigmaaldrich.comresearchgate.net |
| Rink Amide Resin | Rink Amide | Peptide amide | Standard for peptide amides, cleaved with TFA. sigmaaldrich.com |
| Sieber Amide Resin | Sieber Amide | Protected peptide amide | Very acid-labile, allows cleavage of protected peptide amides with dilute TFA. iris-biotech.de |
Development of Cleavage and Global Deprotection Protocols for H-Arg(Pmc)-OtBu Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, a process known as global deprotection. sigmaaldrich.com For peptides containing Arg(Pmc) synthesized using the Fmoc/tBu strategy, this is typically achieved by treatment with a strong acid, most commonly TFA. peptide.comthermofisher.com
During this acidic treatment, reactive cationic species are generated from the protecting groups and the resin linker. These can modify nucleophilic amino acid residues like tryptophan (Trp), methionine (Met), and tyrosine (Tyr). To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.com A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), though simpler mixtures like TFA/TIS/water (95:2.5:2.5) are often sufficient, especially when using modern protecting groups like Pmc and Pbf. nih.govsigmaaldrich.com
The deprotection of Arg(Pmc) can sometimes be slow, and peptides with multiple Arg(Pmc) residues may require extended cleavage times of more than four hours. thermofisher.com This is a significant improvement over the older Mtr protecting group, which could require up to 12 hours for complete removal. thermofisher.com However, the Pbf group is generally removed more quickly than Pmc, typically within two hours. nih.govthermofisher.com Careful optimization of the cleavage cocktail and reaction time is crucial to ensure complete deprotection without significant degradation of the target peptide. nih.gov
Application in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of protected peptide fragments. google.com
Segment Condensation Approaches Employing H-Arg(Pmc)-OtBu
Segment condensation is a key strategy in LPPS where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This approach can be more efficient for long peptides than a stepwise synthesis.
The H-Arg(Pmc)-OtBu derivative is well-suited for this strategy. The tert-butyl ester at the C-terminus provides stable protection during the synthesis of a fragment. The Pmc group on the arginine side chain is compatible with the Fmoc/tBu strategy often used to build these fragments. Once a protected fragment containing C-terminal Arg(Pmc)-OtBu is synthesized, the Nα-Fmoc group can be removed, and the fragment can be coupled to another peptide segment. The tert-butyl ester can be selectively removed under acidic conditions to allow for further C-terminal elongation if needed, or it can be removed during the final global deprotection step. The use of such pre-protected building blocks facilitates the convergent synthesis of complex peptides in solution.
Protecting Group Management in Solution-Phase Methodologies
In Liquid-Phase Peptide Synthesis (LPPS), the effective management of protecting groups is paramount for achieving high purity and yield of the target peptide. bachem.com The use of H-Arg(Pmc)-OtBu requires careful orchestration of deprotection steps, particularly concerning the acid-labile Pmc and tert-butyl (OtBu) groups in conjunction with the temporary Nα-protecting group, which is typically Fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc).
The Pmc group is categorized as acid-labile and was developed to be removable under conditions similar to those used for other t-butyl-based protecting groups, simplifying the final deprotection stage. peptide.com Both the Pmc and OtBu groups are cleaved by strong acid, most commonly Trifluoroacetic acid (TFA). iris-biotech.debiosynth.com This near-identical lability means they are typically removed simultaneously during the final global deprotection step. A standard cleavage cocktail for this purpose is a mixture of TFA, water, and scavengers. sigmaaldrich.com
The management strategy in a solution-phase synthesis utilizing an Fmoc/tBu approach would proceed as follows:
Nα-Fmoc Deprotection : The temporary Fmoc group is removed from the growing peptide chain using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), leaving the Pmc and OtBu groups intact. diva-portal.org
Coupling : The newly liberated N-terminus is coupled with the next Nα-Fmoc protected amino acid.
Final Deprotection : Upon completion of the peptide sequence, the peptide is treated with a high-concentration TFA cocktail. This single acidic step removes the Pmc group from the arginine side chain, the OtBu ester from the C-terminus, and any other acid-labile side-chain protecting groups (e.g., Boc, tBu). bachem.com
The selection of scavengers in the final cleavage cocktail is critical, especially if the peptide sequence contains sensitive residues like Tryptophan (Trp), which is susceptible to alkylation by the carbocations generated from the Pmc group upon cleavage. peptide.com The use of scavengers such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) helps to quench these reactive species. sigmaaldrich.commerckmillipore.com
Table 1: Deprotection Conditions for Pmc and OtBu Groups in Solution-Phase Synthesis
| Protecting Group | Reagent | Conditions | Compatibility |
| Pmc (side-chain) | High-Concentration TFA (e.g., 95%) | Room temperature, 2-4 hours. thermofisher.com | Cleaved simultaneously with OtBu and other tBu-based groups. |
| OtBu (C-terminus) | High-Concentration TFA (e.g., 95%) | Room temperature, 2-4 hours. | Cleaved simultaneously with Pmc and other tBu-based groups. |
| Fmoc (Nα-terminus) | 20% Piperidine in DMF | Room temperature, minutes. | Orthogonal to Pmc and OtBu; stable in acid. diva-portal.org |
Hybrid Synthesis Methodologies Incorporating H-Arg(Pmc)-OtBu
Hybrid peptide synthesis combines the efficiency of Solid-Phase Peptide Synthesis (SPPS) for creating peptide fragments with the purification and coupling advantages of solution-phase methods for assembling these fragments into a larger final peptide. springernature.com This approach is particularly useful for producing large peptides or small proteins. H-Arg(Pmc)-OtBu is a valuable component in this strategy, often used as a C-terminal residue for a fragment synthesized entirely in solution or for coupling with a fragment prepared on a solid support.
A common hybrid strategy involves:
Solid-Phase Fragment Synthesis : A peptide fragment is synthesized on a highly acid-labile resin, such as a 2-chlorotrityl chloride (2-ClTrt) resin. 5z.com This allows the protected peptide to be cleaved from the support under very mild acidic conditions (e.g., dilute TFA or acetic acid), preserving the Pmc and OtBu side-chain and C-terminal protecting groups. merckmillipore.com
Fragment Condensation in Solution : The protected fragment, now in solution, is coupled to another fragment. For instance, a fragment with a free N-terminus can be coupled with H-Arg(Pmc)-OtBu. Alternatively, a fragment with a C-terminal Arg(Pmc)-OtBu can be coupled to an N-terminal fragment.
Purification and Final Deprotection : The fully assembled, protected peptide can be purified at this stage, which is a key advantage of LPPS, as it can remove impurities before the final, often challenging, deprotection step. bachem.com The final product is then globally deprotected using a strong TFA cocktail as described previously.
The use of H-Arg(Pmc)-OtBu in this context allows for the strategic introduction of an arginine residue at the C-terminus of a key fragment, with both the side chain and the C-terminus protected until the final step. This is crucial for maintaining solubility and preventing unwanted side reactions during the fragment coupling process.
Addressing Challenges in the Synthesis of Difficult Peptide Sequences with H-Arg(Pmc)-OtBu
"Difficult peptide sequences" are often characterized by a high tendency to aggregate during synthesis, leading to poor coupling efficiencies and low yields. rsc.org This aggregation is frequently caused by intermolecular hydrogen bonding that forms stable β-sheet structures within the growing peptide chains, particularly on a solid support. rsc.org
The H-Arg(Pmc)-OtBu building block helps mitigate these challenges in several ways:
Disruption of Aggregation : The bulky Pmc protecting group on the arginine side chain acts as a steric shield. By masking the hydrogen-bonding capabilities of the guanidinium (B1211019) group, it disrupts the formation of the intermolecular hydrogen bond networks that lead to aggregation. rsc.org This keeps the peptide chains more solvated and accessible for subsequent coupling reactions.
Improved Solubility : In solution-phase and hybrid methods, protected peptide fragments containing Arg(Pmc) often exhibit enhanced solubility in organic solvents compared to their unprotected or differently protected counterparts. ub.edu This is crucial for efficient coupling during fragment condensation.
Research has compared the effectiveness of different arginine protecting groups. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is now often preferred due to its faster cleavage kinetics and lower risk of Trp alkylation, the Pmc group was a significant advancement over older groups like Mtr and simplified the deprotection of arginine-containing peptides. peptide.comthermofisher.com The choice between Arg(Pmc) and Arg(Pbf) can depend on the specific sequence, particularly the presence of multiple arginines or tryptophan residues. peptide.com For sequences prone to aggregation but lacking tryptophan, Arg(Pmc) remains a highly effective tool.
Table 2: Performance Comparison of Arginine Protecting Groups in a Difficult Sequence
| Arginine Derivative | Key Feature | Advantage in Difficult Sequences | Potential Drawback |
| Arg(Pmc) | Bulky, acid-labile sulfonyl type. researchgate.net | Effectively disrupts β-sheet formation, reducing aggregation. | Slower cleavage than Pbf; can cause tryptophan alkylation. peptide.comthermofisher.com |
| Arg(Pbf) | More acid-labile than Pmc. | Faster cleavage kinetics; reduced risk of side reactions with Trp. peptide.com | Still bulky, but slightly less so than Pmc, which may be a minor factor in some sequences. |
| Arg(Mtr) | Older, more acid-stable group. | Less commonly used in modern Fmoc synthesis. | Requires harsh, prolonged acid treatment for removal, which can damage sensitive peptides. sigmaaldrich.comthermofisher.com |
Investigation of Side Reactions and Purity Control in H Arg Pmc Otbu Peptide Chemistry
Analysis of Sulfonation of Tryptophan Residues by Pmc Cleavage Byproducts
A significant concern during the deprotection of Pmc-containing peptides is the potential for modification of sensitive amino acid residues, particularly tryptophan. The acidic cleavage of the Pmc group generates reactive sulfonyl species that can lead to undesired side reactions.
Mechanistic Elucidation of Tryptophan Alkylation Phenomena
During the final cleavage of the peptide from the resin and removal of protecting groups with strong acids like trifluoroacetic acid (TFA), the Pmc group is released. This process can generate reactive electrophilic species. researchgate.netgoogle.com Tryptophan, with its electron-rich indole (B1671886) ring, is particularly susceptible to alkylation by these byproducts. peptide.compeptide.com The transfer of the sulfonyl group from arginine to the tryptophan indole ring is a known side reaction. peptide.com This can result in the formation of Pmc-adducts on the tryptophan residue, leading to heterogeneity in the final peptide product. The extent of this side reaction can be influenced by the proximity of the arginine and tryptophan residues within the peptide sequence. iris-biotech.de
Optimization of Scavenger Cocktails for Pmc Deprotection Efficiency
To minimize the deleterious effects of reactive species generated during Pmc cleavage, scavenger cocktails are routinely added to the cleavage mixture. researchgate.netsigmaaldrich.com These cocktails typically contain a combination of reagents designed to trap the reactive cations and sulfonyl species. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. wpmucdn.compeptide.com Water acts as a scavenger for tert-butyl cations, while TIS is effective against various cationic species. wpmucdn.com Thioanisole is known to accelerate the removal of the Pmc group and can help scavenge the liberated sulfonyl groups. peptide.comsigmaaldrich.com
The composition of the scavenger cocktail must be carefully optimized based on the specific peptide sequence. For peptides containing both arginine and tryptophan, a well-formulated cocktail is crucial to prevent tryptophan modification. peptide.com Reagent R, a cocktail containing TFA, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and anisole, is specifically recommended for deprotecting peptides with arginine residues protected by sulfonyl groups. peptide.com
Table 1: Common Scavenger Cocktails for Pmc Deprotection
| Reagent/Cocktail | Composition | Key Function(s) | Reference(s) |
|---|---|---|---|
| Reagent B | TFA/Phenol/Water/TIPS (88/5/5/2) | General purpose, scavenges cationic species. | wpmucdn.com |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT | Effective for Arg(Pmc/Pbf), helps prevent methionine oxidation. | wpmucdn.com |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90/5/3/2) | Suited for Arg-containing peptides, minimizes Trp reattachment. | peptide.com |
| TFA/TIS/Water | (95/2.5/2.5) | A common general-purpose cleavage cocktail. | mdpi.com |
This table is for informational purposes and specific compositions may vary.
Strategies for Minimizing Undesired Side Product Formation
Beyond the use of optimized scavenger cocktails, several other strategies can be employed to minimize the formation of undesired side products during Pmc deprotection. One effective approach is the use of an alternative protecting group for the tryptophan indole nitrogen, such as the Boc (tert-butyloxycarbonyl) group. sigmaaldrich.com Fmoc-Trp(Boc)-OH can suppress the reattachment of the Pmc group to the tryptophan residue. sigmaaldrich.com
Another strategy involves the choice of the arginine protecting group itself. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, while structurally similar to Pmc, is generally more labile and its cleavage byproducts may be less prone to reacting with tryptophan. peptide.compeptide.com Studies have shown that using Arg(Pbf) can lead to a higher yield of the desired peptide compared to Arg(Pmc) in tryptophan-containing sequences. peptide.compeptide.com
Studies on Aspartimide Formation and Related Cyclization Side Reactions
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly when an aspartic acid (Asp) residue is followed by certain amino acids like glycine (B1666218) (Gly), asparagine (Asn), or arginine (Arg). iris-biotech.denih.gov This base-promoted cyclization of the aspartic acid side chain can occur during the piperidine-mediated Fmoc deprotection steps. nih.govresearchgate.net The resulting aspartimide can then be opened by a nucleophile, such as piperidine (B6355638) or water, to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. peptide.com
While H-Arg(Pmc)-OtBu itself is not directly involved in initiating aspartimide formation, its presence in a peptide sequence adjacent to an aspartic acid residue can influence the propensity for this side reaction to occur. iris-biotech.de Strategies to mitigate aspartimide formation include the use of sterically hindered protecting groups on the aspartic acid side chain, such as the 3-ethyl-3-pentyl (OEpe) or 4-n-propyl-4-heptyl (OPhp) esters, which have been shown to be highly effective. nih.gov Another approach is to modify the Fmoc deprotection conditions, for instance by adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution, although this is not always completely effective. biotage.com The use of a weaker base, such as piperazine, for Fmoc removal can also suppress aspartimide formation. biotage.com
Control of Racemization During H-Arg(Pmc)-OtBu Coupling Steps
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis. The activation of the carboxylic acid of an amino acid for coupling can lead to the formation of a racemizable intermediate. nih.govbachem.com While glycine is not chiral, all other proteinogenic amino acids are, and maintaining their stereochemistry is essential for the biological activity of the final peptide.
The coupling of H-Arg(Pmc)-OtBu, like any amino acid derivative, must be carefully controlled to minimize racemization. The choice of coupling reagent and additives plays a significant role. The addition of additives such as HOBt or Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to carbodiimide-mediated couplings is a standard practice to suppress racemization by forming less reactive and more chirally stable active esters. bachem.commerckmillipore.com Certain coupling reagents, such as those based on phosphonium (B103445) salts like PyBOP, are also known for their ability to facilitate rapid coupling with low levels of racemization. bachem.com The risk of racemization can vary depending on the specific amino acids being coupled and the reaction conditions. researchgate.net
Table 2: Impact of Coupling Additives on Racemization
| Additive | Key Advantage | Mechanism | Reference(s) |
|---|---|---|---|
| HOBt | Suppresses racemization in carbodiimide-mediated couplings. | Forms more chirally stable active esters. | bachem.commerckmillipore.com |
| Oxyma Pure | Non-explosive alternative to HOBt, effective at suppressing racemization. | Forms active esters, similar to HOBt. | merckmillipore.com |
| HOAt | Accelerates coupling and suppresses racemization. | Similar mechanism to HOBt, but can be more effective. | bachem.com |
This table provides a general overview; the effectiveness of each additive can be sequence and condition dependent.
Characterization and Mitigation of Undesirable Adducts and Byproducts
Beyond tryptophan sulfonation and aspartimide formation, other undesirable adducts and byproducts can arise during peptide synthesis involving H-Arg(Pmc)-OtBu. During the final TFA cleavage, the tert-butyl cation generated from the cleavage of the OtBu group can alkylate nucleophilic residues like methionine and cysteine if not properly scavenged. peptide.com
Incomplete deprotection of the Pmc group can also lead to the presence of the protected peptide in the crude product. thermofisher.com The efficiency of Pmc removal can be influenced by the number of arginine residues in the peptide and may require extended cleavage times. thermofisher.com
The guanidino group of arginine itself can be a source of side reactions. Although protected by the Pmc group, under certain conditions, side reactions at the guanidino function can still occur.
Thorough characterization of the crude peptide product using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to identify and quantify any byproducts. Based on this analysis, purification strategies, typically involving preparative HPLC, can be developed to isolate the desired peptide in high purity. Mitigation of these byproducts relies on the careful selection of protecting groups, optimization of cleavage and deprotection conditions, and the use of appropriate scavenger cocktails, as discussed in the preceding sections.
Influence of Solvent Systems on Reaction Fidelity and Product Purity
The selection of an appropriate solvent system is a critical parameter in peptide chemistry, profoundly influencing the course and outcome of reactions involving protected amino acids such as H-Arg(Pmc)-OtBu (free base). The solvent not only facilitates the dissolution of reactants but also modulates their reactivity, the stability of sensitive functional groups, and the rates of competing side reactions. In the context of H-Arg(Pmc)-OtBu, the solvent system directly impacts the stability of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the arginine side-chain and the tert-butyl (OtBu) ester at the C-terminus. An optimized solvent choice is paramount for maintaining high reaction fidelity and ensuring the purity of the resulting peptide.
The properties of the solvent, such as polarity, viscosity, and hydrogen bonding capability, play a significant role. rsc.org Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are widely used in solid-phase peptide synthesis (SPPS) due to their excellent solvating properties for both the growing peptide chain and the amino acid building blocks. rsc.orgnih.gov However, the choice of solvent can also promote undesirable side reactions, necessitating a careful balance between solubility and reaction control. semanticscholar.org
Impact on Key Side Reactions:
Several side reactions can compromise the purity of peptides synthesized using H-Arg(Pmc)-OtBu, with the choice of solvent being a key determining factor.
Racemization: The loss of stereochemical integrity at the α-carbon is a major concern during peptide bond formation. The activation of the carboxylic acid group of an incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. The polarity of the solvent can influence the rate of both oxazolone formation and its subsequent racemization. While highly polar solvents are generally preferred for solubility, they can in some cases stabilize the charged intermediates that lead to epimerization. bachem.com The use of less polar solvents or the addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction. peptide.com
Diketopiperazine (DKP) Formation: When H-Arg(Pmc)-OtBu is the second residue in a peptide chain (i.e., at the N-terminus of a dipeptide ester), it is susceptible to intramolecular cyclization to form a diketopiperazine. This reaction involves the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the ester group, leading to chain cleavage. nih.gov Studies have shown that the rate of DKP formation is highly solvent-dependent. Less polar solvents can sometimes accelerate this side reaction by reducing the enthalpic barrier for the cyclization to occur. nih.gov The reaction rate is often retarded in solvents that can effectively stabilize charged or dipolar species through hydrogen bonding. rsc.orgpsu.edu
Arginine Lactamization: During the activation step for peptide coupling, the arginine side-chain guanidinium (B1211019) group, protected by the Pmc group, can undergo an intramolecular cyclization with the activated C-terminal carboxyl group to form a δ-lactam. This side reaction effectively consumes the activated amino acid, leading to deletion sequences in the final peptide. semanticscholar.org This intramolecular reaction is known to be influenced by the solvent environment, with solvents like DMF and NMP potentially allowing for this unwanted cyclization. semanticscholar.org
Premature Deprotection: The stability of both the Pmc and OtBu protecting groups is crucial until the final acidolytic cleavage step. While generally stable to the basic conditions used for Fmoc group removal, the solvent can influence their long-term stability. The Pmc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). sigmaaldrich.com The OtBu ester is also cleaved under acidic conditions. rsc.orgorganic-chemistry.org The choice of solvent during coupling and deprotection cycles must not promote premature partial cleavage of these groups, which would lead to complex side-product formation.
Research Findings on Solvent Effects:
Detailed research into solvent effects on peptide synthesis provides insights applicable to reactions with H-Arg(Pmc)-OtBu. For instance, studies on DKP formation have demonstrated that reaction rates can vary by orders of magnitude depending on the solvent used. rsc.orgpsu.edu The general trend observed is that the reaction is often faster in less polar, aprotic solvents and slower in more polar, protic environments.
Furthermore, the development of "green" solvents in peptide chemistry has led to systematic investigations of side reactions in various binary solvent mixtures. These studies confirm that solvent polarity directly impacts side reactions like Arg-lactamization and racemization. semanticscholar.orgresearchgate.net For example, N-butylpyrrolidinone (NBP), a greener alternative to DMF, was found to limit several common side reactions, though it showed an increased tendency for Arg-lactamization under certain conditions, highlighting the nuanced role of the solvent. semanticscholar.org
The following tables summarize the general influence of common solvent systems on reaction fidelity and purity when using H-Arg(Pmc)-OtBu, based on established principles in peptide chemistry.
Table 1: Influence of Common Solvents on Side Reactions in H-Arg(Pmc)-OtBu Chemistry
| Solvent | Polarity (Dielectric Constant) | Tendency for Racemization | Tendency for DKP Formation | Tendency for Arg-Lactamization | General Applicability |
| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | Moderate to High | Moderate | High (good solubility) |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Moderate | Moderate to High | Moderate | High (good solubility, less volatile than DMF) |
| Dichloromethane (DCM) | 8.9 | Low to Moderate | High | Low | Moderate (often used in combination with other solvents) |
| Tetrahydrofuran (THF) | 7.5 | Low | High | Low | Moderate (less common as primary solvent) |
| Acetonitrile (ACN) | 37.5 | Low to Moderate | Moderate | Moderate | Moderate (less effective at solvating large peptides) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | Low | High | Low | "Green" alternative, good for suppressing some side reactions |
Data presented is a qualitative summary based on general principles of peptide chemistry and may vary depending on specific reaction conditions.
Table 2: Purity Control Strategies Related to Solvent Systems
| Purity Concern | Solvent-Related Strategy | Rationale |
| Low Coupling Efficiency | Use high-polarity solvents like DMF or NMP. Consider solvent mixtures to optimize solubility. rsc.org | Ensures complete dissolution of H-Arg(Pmc)-OtBu and the growing peptide chain, facilitating efficient reaction. |
| Racemization | Additives like HOBt or use less polar solvent mixtures for critical couplings. peptide.com | Suppresses the formation or enhances the stability of the oxazolone intermediate. |
| DKP Formation | Avoid prolonged storage of dipeptide esters, especially in less polar solvents. Use of protic solvents or additives can help. rsc.orgnih.gov | Stabilizes the open-chain form of the peptide over the cyclic transition state. |
| Arg-Lactamization | Optimize coupling conditions (e.g., pre-activation time) and consider solvent choice. semanticscholar.org | Minimizes the lifetime of the highly reactive activated species, reducing the chance for intramolecular side reactions. |
Advanced Research Applications of H Arg Pmc Otbu in Chemical Biology and Biochemistry
H-Arg(Pmc)-OtBu in the Synthesis of Peptide Primers for Biopolymer Construction
The controlled assembly of amino acids into complex polymers is a cornerstone of chemical biology. H-Arg(Pmc)-OtBu (free base) plays a significant role as a precursor in the synthesis of peptide primers, which are essential for initiating the enzymatic polymerization of certain biopolymers. The Pmc and OtBu protecting groups allow for its strategic incorporation into a peptide chain, with their subsequent removal under specific acidic conditions. peptide.compeptide.com
The Pmc group is particularly advantageous due to its acid lability, which is comparable to that of tert-butyl based protecting groups. peptide.com This compatibility simplifies the deprotection steps in solid-phase peptide synthesis (SPPS), a common method for constructing these primers. peptide.com
Case Studies in Cyanophycin Synthesis
A notable application of arginine-containing peptide primers is in the study of cyanophycin, a nitrogen-storage biopolymer produced by many bacteria. nih.govnih.gov Cyanophycin consists of a poly-L-aspartate backbone with L-arginine residues linked to the side chain of each aspartate. nih.govnih.gov The enzyme responsible for its synthesis, cyanophycin synthetase (CphA1), often requires a primer to initiate polymerization. nih.gov
Researchers have synthesized segments of cyanophycin to act as these primers. nih.gov While specific studies detailing the direct use of H-Arg(Pmc)-OtBu (free base) in the synthesis of cyanophycin primers are not prevalent in the readily available literature, the synthesis of such arginine-containing peptides logically employs protected arginine derivatives. For instance, the synthesis of cyanophycin segments has been achieved using Fmoc-Arg(Pbf)-OH, a related protected arginine derivative, in standard Fmoc-based solid-phase peptide synthesis. nih.gov The general strategy involves the sequential coupling of protected amino acids, including a protected arginine, followed by cleavage from the resin and removal of side-chain protecting groups. nih.gov Given the similar acid lability of the Pmc and Pbf groups, H-Arg(Pmc)-OtBu would be a suitable, albeit less commonly cited, building block for this purpose. peptide.comthermofisher.com
Utilization in Protein and Peptide Engineering for Functional Modulation
The ability to precisely modify proteins and peptides is crucial for understanding and manipulating their functions. H-Arg(Pmc)-OtBu (free base) is a valuable tool in this endeavor, enabling the introduction of arginine or its analogs into peptide sequences to probe structure-function relationships and engineer novel properties. chemimpex.comresearchgate.net
The incorporation of arginine can influence a peptide's charge, hydrophilicity, and ability to interact with other molecules. researchgate.net The use of a protected form like H-Arg(Pmc)-OtBu ensures that the reactive guanidino group does not interfere with the coupling reactions during peptide synthesis. nih.gov
Strategies for Site-Specific Modification and Fluorescent Labeling
Site-specific modification allows for the introduction of probes, such as fluorescent dyes, at precise locations within a peptide or protein. nih.gov This is invaluable for studying protein localization, conformation changes, and interactions. nih.gov While direct labeling of arginine residues is less common than targeting cysteine or lysine, the incorporation of arginine derivatives can be part of a broader strategy for protein modification.
One approach involves synthesizing a peptide with a uniquely reactive group, which can then be conjugated to a fluorescent probe. Although not a direct application of H-Arg(Pmc)-OtBu for labeling, its role in building the peptide backbone is fundamental. For example, a peptide could be synthesized using H-Arg(Pmc)-OtBu and other protected amino acids, with a specific residue included for subsequent chemical modification.
Furthermore, strategies for the site-specific labeling of antibodies have been developed that involve the modification of existing amino acid residues or the introduction of non-natural amino acids. mdpi.comresearchgate.net The synthesis of peptide fragments containing these modifications would rely on building blocks like H-Arg(Pmc)-OtBu to construct the peptide chain.
Design and Synthesis of Peptidomimetics Incorporating Arginine Analogs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The design of peptidomimetics often involves modifying the peptide backbone or incorporating non-standard amino acids. upc.edu
H-Arg(Pmc)-OtBu can serve as a starting material for the synthesis of arginine analogs that can be incorporated into peptidomimetics. The protected arginine derivative allows for chemical modifications to be performed on the alpha-amino group or after deprotection of the C-terminus, leading to novel building blocks. These peptidomimetics can be used to study receptor binding and enzyme inhibition, where the guanidino group of arginine plays a key recognition role. researchgate.net
| Protecting Group | Cleavage Conditions | Key Features |
| Pmc | Moderately acidic (e.g., TFA) peptide.com | Similar acid lability to tBu groups, simplifying deprotection. peptide.com |
| Pbf | More rapidly cleaved than Pmc with TFA peptide.com | Preferred for peptides with tryptophan to reduce side reactions. peptide.com |
| Mtr | Harsher acidic conditions (e.g., TFA/thioanisole or TMSBr in TFA) thermofisher.com | Longer deprotection times required. thermofisher.com |
| NO2 | Reductive conditions (e.g., SnCl2) mdpi.com | Prevents δ-lactam formation, a common side reaction. mdpi.com |
Facilitation of Bioconjugation Techniques Through H-Arg(Pmc)-OtBu Derivatives
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. nih.gov This technique is essential for creating tools for diagnostics, therapeutics, and basic research. H-Arg(Pmc)-OtBu is valuable in bioconjugation as it can be used to synthesize peptides that are subsequently attached to other molecules or surfaces. chemimpex.com
The presence of the Pmc and OtBu protecting groups allows for the selective deprotection and modification of the arginine-containing peptide. For example, the N-terminus can be modified while the side chain and C-terminus remain protected. This controlled reactivity is crucial for achieving specific and efficient conjugation.
Development of Novel Arginine-Modified Building Blocks Derived from H-Arg(Pmc)-OtBu
The development of novel amino acid building blocks is a continuous effort in chemical biology to expand the repertoire of available chemical tools. H-Arg(Pmc)-OtBu can be chemically modified to create new arginine derivatives with unique properties. For instance, recent research has focused on creating arginine building blocks with increased lipophilicity to improve the cell permeability of peptides. researchgate.netnih.gov
Contribution to the Synthesis of Advanced Chemical Biology Probes
The precise construction of chemical biology probes, such as fluorogenic enzyme substrates or biotinylated peptides for affinity capture, requires a robust and versatile synthetic strategy. The use of H-Arg(Pmc)-OtBu, or more commonly its N-Fmoc protected precursor, Fmoc-Arg(Pmc)-OH, in solid-phase peptide synthesis (SPPS) is central to this endeavor. The Pmc group effectively shields the highly reactive guanidino group of arginine, preventing unwanted side reactions during the stepwise addition of other amino acids and the coupling of reporter molecules. peptide.comresearchgate.net
The compatibility of the Pmc and OtBu protecting groups is a key feature. Both are cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This allows for a streamlined final deprotection step where the side chain, the C-terminus, and the peptide's linkage to the solid support resin (like Wang or Rink amide resin) are all cleaved simultaneously. peptide.com This efficiency is crucial for preserving the integrity of the final, often complex, probe molecule.
Detailed Research Findings:
The utility of arginine derivatives protected with sulfonyl-based groups like Pmc is evident in the synthesis of various classes of chemical probes designed to explore cellular functions.
Analytical and Spectroscopic Characterization Methodologies for H Arg Pmc Otbu and Its Peptide Products
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of peptides. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For H-Arg(Pmc)-OtBu and its peptide products, HPLC is primarily used to assess purity and to isolate the target peptide from a complex mixture of synthetic byproducts. bachem.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis and purification due to its high resolution and the volatility of the mobile phases, which are compatible with subsequent mass spectrometry analysis. nih.govhplc.eu In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. nih.gov
The purity of H-Arg(Pmc)-OtBu itself can be assessed using RP-HPLC, with a typical purity specification of ≥98.0% (HPLC, area%). sigmaaldrich.com For peptides containing the Arg(Pmc) residue, RP-HPLC is used for both analytical purity checks and for preparative purification to isolate the desired peptide from impurities generated during synthesis. bachem.comnih.gov
Analytical RP-HPLC: Analytical runs are performed to determine the purity of the final peptide product. A small amount of the sample is injected onto a column with a narrow internal diameter. The resulting chromatogram shows peaks corresponding to the target peptide and any impurities. The purity is calculated based on the relative area of the main peak. nih.gov
Preparative RP-HPLC: Preparative HPLC is used to purify larger quantities of the peptide. nih.gov The crude peptide mixture is loaded onto a column with a larger diameter to accommodate the higher sample load. Fractions are collected as the mobile phase gradient is applied, and those containing the pure peptide (as determined by analytical HPLC and mass spectrometry) are pooled and lyophilized. nih.govchromatographyonline.com The choice of column diameter and flow rate is critical for optimizing the purification efficiency. nih.gov
Commonly used stationary phases for peptide separations are silica-based particles chemically modified with n-alkyl chains, such as C8 or C18. hplc.eu The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile, with an acid additive like trifluoroacetic acid (TFA) to improve peak shape and provide a source of protons for subsequent mass spectrometry analysis. bachem.comchromatographyonline.com
Table 7.1.1: Typical RP-HPLC Parameters for Analytical and Preparative Separations of Arg(Pmc)-Containing Peptides
| Parameter | Analytical Separation | Preparative Separation |
| Column Type | C18 or C8 silica | C18 or C8 silica |
| Column Dimensions | e.g., 4.6 mm I.D. x 150-250 mm | e.g., 9.4 mm to >20 mm I.D. x 250 mm |
| Particle Size | 3.5-5 µm | 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5-65% B over 30 min | Shallow linear gradient, e.g., 20-40% B over 60 min |
| Flow Rate | 0.5-1.5 mL/min | 4 to >20 mL/min |
| Detection | UV at 210-220 nm | UV at 220 nm |
This table presents illustrative data compiled from common practices in peptide purification and analysis. bachem.comhplc.eunih.govchromatographyonline.com
Mass Spectrometry (MS) Techniques for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of H-Arg(Pmc)-OtBu and the synthesized peptides, and to verify the amino acid sequence. uthsc.edumdpi.com
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules like peptides. apmaldi.com In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges (e.g., [M+nH]ⁿ⁺). apmaldi.com A significant advantage of ESI is its ability to be directly coupled with HPLC (LC-MS), allowing for the mass analysis of eluting peaks. nih.gov
For H-Arg(Pmc)-OtBu, ESI-MS would be used to confirm its molecular weight of 496.68 Da. chemimpex.com When analyzing peptides containing the Arg(Pmc) residue, ESI-MS provides a distribution of multiply charged ions, from which the molecular weight of the peptide can be accurately calculated. The presence of the basic arginine residue often enhances ionization efficiency in positive ion mode. nih.gov Collision-induced dissociation (CID) can be performed on a selected precursor ion to induce fragmentation, primarily at the peptide bonds, generating b- and y-type fragment ions. The resulting fragmentation pattern provides sequence information. nih.gov
MALDI is another soft ionization technique widely used for peptide and protein analysis. mdpi.com The analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase as predominantly singly charged ions ([M+H]⁺). apmaldi.comnih.gov
MALDI-MS is known for its high throughput and tolerance to salts and other contaminants. apmaldi.comnih.gov It is an excellent tool for rapidly confirming the molecular weight of the final peptide product after purification. mdpi.com For larger peptides, MALDI-TOF (Time-of-Flight) analyzers are commonly used, providing high mass accuracy. nih.govgoogle.com While ESI-MS is more commonly used for LC-MS, MALDI can also be coupled with LC offline by spotting the eluting fractions onto a MALDI target. nih.gov
Table 7.2: Mass Spectrometry Data for a Hypothetical Arg(Pmc)-Containing Peptide
| Analyte | Technique | Expected Monoisotopic Mass (Da) | Observed m/z (Example) | Inferred Mass (Da) |
| H-Arg(Pmc)-OtBu | ESI-MS | 496.3 | [M+H]⁺ = 497.3 | 496.3 |
| Ac-Gly-Arg(Pmc)-Ala-NH₂ | ESI-MS | 678.4 | [M+H]⁺ = 679.4, [M+2H]²⁺ = 340.2 | 678.4 |
| Ac-Gly-Arg(Pmc)-Ala-NH₂ | MALDI-MS | 678.4 | [M+H]⁺ = 679.4 | 678.4 |
This table contains representative data. The expected mass is calculated based on the chemical formula, and the observed m/z values are typical for the respective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For H-Arg(Pmc)-OtBu and its peptide products, ¹H NMR is particularly useful for confirming the presence of specific functional groups and for elucidating the conformation of the peptide. researchgate.net
For the starting material, H-Arg(Pmc)-OtBu, ¹H NMR can verify the presence of the Pmc and OtBu protecting groups through their characteristic chemical shifts. For example, the protons of the tert-butyl group (OtBu) would appear as a sharp singlet at a high field (around 1.4-1.5 ppm), while the methyl groups on the chromane (B1220400) ring of the Pmc group would produce distinct signals in the aromatic and aliphatic regions. oregonstate.edursc.org
Table 7.3: Representative ¹H NMR Chemical Shifts (δ) for H-Arg(Pmc)-OtBu
| Proton Group | Representative Chemical Shift (ppm) | Multiplicity |
| OtBu (9H) | ~1.45 | singlet |
| Arginine β, γ-CH₂ (4H) | ~1.5-1.9 | multiplet |
| Pmc-CH₃ (15H) | ~1.2-2.6 | multiple singlets |
| Arginine δ-CH₂ (2H) | ~3.1-3.2 | multiplet |
| Arginine α-CH (1H) | ~3.5-3.7 | triplet |
| Pmc Aromatic CH | ~6.5-7.0 | singlet |
This table is based on general chemical shift ranges for similar functional groups and specific data for related compounds. oregonstate.edursc.orglibretexts.org The exact values can vary depending on the solvent and other experimental conditions.
Amino Acid Analysis (AAA) for Compositional Verification
Amino Acid Analysis is a technique used to determine the amino acid composition of a peptide. usp.org It provides quantitative information on the ratios of the constituent amino acids, thereby confirming the identity of the peptide and helping to calculate its concentration. nih.govnih.gov
The procedure involves two main steps:
Hydrolysis: The peptide is hydrolyzed to break all the peptide bonds, releasing the individual amino acids. The most common method is acid hydrolysis using 6 M HCl at approximately 110°C for 24 hours. usp.orgresearchgate.net
Analysis: The resulting mixture of amino acids is then separated, detected, and quantified, typically by ion-exchange chromatography or reversed-phase HPLC after derivatization. usp.orgnih.gov
A key consideration when analyzing peptides containing Arg(Pmc) is the stability of the amino acids and the protecting group during hydrolysis. Standard acid hydrolysis will cleave the Pmc group from the arginine side chain. However, some amino acids, such as serine and threonine, can be partially destroyed during acid hydrolysis, while peptide bonds between bulky hydrophobic residues (e.g., Ile, Val) may be difficult to cleave completely, sometimes requiring longer hydrolysis times. researchgate.netresearchgate.net Therefore, the results are compared to the theoretical composition, and deviations for labile amino acids are expected. researchgate.net The analysis confirms that the correct amino acids are present in the expected ratios.
Table 7.4: Example Amino Acid Analysis Data for a Purified Peptide (Ac-Gly-Arg-Ala-NH₂)
| Amino Acid | Theoretical Ratio | Experimental Ratio (Example) | Recovery (%) |
| Glycine (B1666218) (Gly) | 1 | 1.02 | 102 |
| Arginine (Arg) | 1 | 0.97 | 97 |
| Alanine (Ala) | 1 | 1.00 | 100 |
This table illustrates typical results from an amino acid analysis of a simple peptide after purification and hydrolysis. The experimental ratios are expected to be close to the theoretical integer values.
Methods for Purity Determination (e.g., Elemental Analysis)
Elemental analysis provides a quantitative determination of the constituent elements within a sample, typically carbon (C), hydrogen (H), and nitrogen (N), and in the case of sulfur-containing compounds like H-Arg(Pmc)-OtBu, sulfur (S). The experimentally determined percentages of these elements are compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values is indicative of high purity. For H-Arg(Pmc)-OtBu, which has a molecular formula of C₂₄H₄₀N₄O₅S, the expected purity is typically ≥99%. chemimpex.comcookechem.com
Detailed Research Findings
The theoretical elemental composition of H-Arg(Pmc)-OtBu is calculated based on its molecular formula and the atomic weights of its constituent elements. This provides a benchmark against which experimentally obtained data from elemental analysis is compared.
Interactive Data Table: Theoretical Elemental Composition of H-Arg(Pmc)-OtBu (free base)
| Element | Symbol | Atomic Weight (amu) | Count | Total Weight (amu) | Percentage (%) |
| Carbon | C | 12.011 | 24 | 288.264 | 58.03 |
| Hydrogen | H | 1.008 | 40 | 40.320 | 8.12 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 11.28 |
| Oxygen | O | 15.999 | 5 | 79.995 | 16.11 |
| Sulfur | S | 32.065 | 1 | 32.065 | 6.46 |
| Total | 496.672 | 100.00 |
In a typical analysis of a high-purity batch (≥99%), the experimental values for C, H, N, and S would closely align with the theoretical percentages shown in the table. Any significant deviation could indicate the presence of impurities, such as residual solvents or by-products from the synthesis.
While elemental analysis is a fundamental method for purity assessment, it is often used in conjunction with other techniques to provide a comprehensive purity profile. These can include:
High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of peptides and amino acid derivatives by separating the main compound from any impurities. bachem.com
Thin-Layer Chromatography (TLC): A valuable method for the qualitative assessment of purity and for detecting the presence of starting materials or by-products. bachem.com
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can help in identifying and quantifying impurities.
The combination of these methods ensures a thorough characterization of the purity of H-Arg(Pmc)-OtBu, which is essential for its successful application in peptide synthesis.
Q & A
Q. Methodological Answer :
- Protection Strategy : The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidine moiety of arginine, while the OtBu (tert-butoxy) group protects the carboxylate. Use Fmoc/tBu solid-phase peptide synthesis (SPPS) to ensure orthogonal deprotection .
- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Monitor purity via LC-MS (ESI+) to confirm molecular ion peaks (expected [M+H]⁺ ~538.3).
- Stability : Store at -20°C under inert gas to prevent oxidation of the Pmc group.
Basic: How can researchers validate the structural integrity of H-Arg(Pmc)-OtBu (free base)?
Q. Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.2 ppm for CH₃) and Pmc aromatic protons (δ ~6.8–7.2 ppm).
- FT-IR : Look for sulfonamide (S=O stretch ~1350 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (C₂₃H₃₈N₄O₅S: calculated 506.26 g/mol).
Advanced: What experimental designs are optimal for studying the reactivity of H-Arg(Pmc)-OtBu in palladium-catalyzed cross-coupling reactions?
Q. Methodological Answer :
- Catalytic System : Use Pd(OAc)₂ with ligands like XPhos in anhydrous DMF. Reference DFT studies on transmetalation barriers (e.g., OtBu coordination reduces activation energy by ~3.9 kcal/mol compared to non-coordinated systems) .
- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated substrates are used) or LC-MS.
- Contradiction Management : If unexpected byproducts arise (e.g., deprotected arginine), vary base strength (NEt₃ vs. K₂CO₃) to assess base-sensitive intermediates .
Advanced: How can researchers address contradictory data on the stability of H-Arg(Pmc)-OtBu under acidic vs. basic conditions?
Q. Methodological Answer :
- Condition Screening :
- Acidic Conditions : Test stability in TFA/DCM (1:99 v/v) over 24 hours. Use LC-MS to detect Pmc cleavage (mass shift ~-198 Da).
- Basic Conditions : Expose to 10% piperidine/DMF and track tert-butyl ester hydrolysis via ¹H NMR (loss of δ ~1.2 ppm signals).
- Mechanistic Insight : Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can predict protonation states influencing stability.
Advanced: What strategies optimize the use of H-Arg(Pmc)-OtBu in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
Q. Methodological Answer :
- Coupling Conditions : Use HATU/DIPEA in DCM for efficient amide bond formation. Avoid excess base to prevent premature OtBu deprotection.
- Side-Reaction Mitigation :
- Racemization : Add Oxyma Pure (0.1 M) to suppress arginine racemization during activation.
- Aggregation : Incorporate backbone-protecting groups (e.g., Hmb) to reduce β-sheet formation.
- Quality Control : Perform Kaiser tests after each coupling step to confirm completion.
Advanced: How can H-Arg(Pmc)-OtBu’s role in enzyme inhibition studies be systematically evaluated?
Q. Methodological Answer :
- Assay Design :
- Kinetic Studies : Use trypsin-like proteases and measure Ki via Dixon plots. Compare with unprotected arginine analogs.
- Molecular Docking : AutoDock Vina can model Pmc-Arg interactions with active sites (e.g., thrombin’s S1 pocket).
- Data Interpretation : If inhibition is weaker than predicted, assess Pmc’s steric effects via X-ray crystallography of enzyme-inhibitor complexes.
Advanced: What computational tools are best suited for predicting the solvation effects on H-Arg(Pmc)-OtBu’s conformation?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Run simulations in GROMACS with CHARMM36 force field. Solvate in explicit water/ethanol mixtures to mimic SPPS conditions.
- Free Energy Calculations : Use thermodynamic integration to compare ΔG of Pmc-OtBu rotation in polar vs. apolar solvents.
- Validation : Cross-reference MD results with NOESY NMR data (e.g., intramolecular Pmc-aryl interactions).
Basic: What are the ethical and safety considerations when handling H-Arg(Pmc)-OtBu?
Q. Methodological Answer :
- Safety Protocols : Use PPE (gloves, goggles) due to potential sulfonamide sensitization. Work in a fume hood to avoid inhalation.
- Waste Disposal : Neutralize acidic waste (e.g., TFA-containing solutions) with sodium bicarbonate before disposal.
- Ethical Reporting : Disclose synthetic yields and purity thresholds in publications to ensure reproducibility (FINER criteria: Feasible, Novel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
